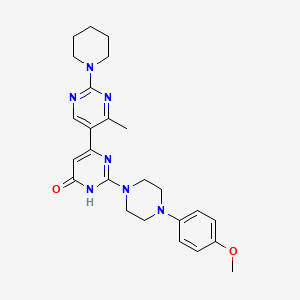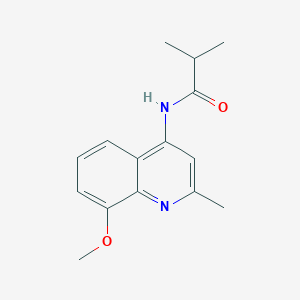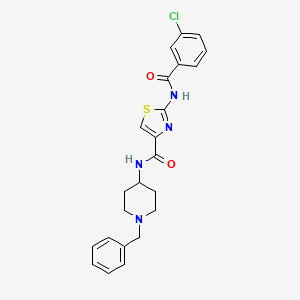![molecular formula C24H26N2O4 B11188831 3'-Benzyl-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11188831.png)
3'-Benzyl-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of benzyl, dimethyl, dioxane, and pyrazinoquinoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione involves multiple steps, including the formation of the spiro structure and the incorporation of the benzyl and dimethyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The benzyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological systems and pathways.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and derivatives of pyrazinoquinoline, such as:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 3,6-Dimethyl-1,4-dioxane-2,5-dione
Uniqueness
What sets 3’-Benzyl-6,6-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-dioxane-3,5’-pyrazino[1,2-A]quinoline]-2,4-dione apart is its unique spiro structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3'-benzyl-2,2-dimethylspiro[1,3-dioxane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-4,6-dione |
InChI |
InChI=1S/C24H26N2O4/c1-23(2)29-21(27)24(22(28)30-23)14-18-10-6-7-11-19(18)26-13-12-25(16-20(24)26)15-17-8-4-3-5-9-17/h3-11,20H,12-16H2,1-2H3 |
InChI Key |
HKCGEAZXLBYXFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C2(CC3=CC=CC=C3N4C2CN(CC4)CC5=CC=CC=C5)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol](/img/structure/B11188749.png)

![7-[(1,3-benzodioxol-5-yloxy)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11188772.png)
![Ethyl 2-methyl-5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11188790.png)
![2-(6-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B11188794.png)

![N-(4-acetylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11188819.png)

![2-Fluoro-N-[4-methyl-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B11188828.png)

![5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188845.png)
![ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11188852.png)
![N-(2-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11188853.png)
![6-(3-Chloro-4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B11188860.png)
